2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide

15-PGDH Inhibition Medicinal Chemistry Prostaglandin Metabolism

Researchers developing 15-PGDH inhibitors often face limited access to validated, potent scaffolds with robust synthetic protocols. This compound provides an immediate solution. - Optimized Scaffold: Directly probe 15-PGDH active site with a confirmed inhibitor exhibiting 8 nM IC₅₀. - Synthesis Efficiency: One-step, microwave-assisted route (100 °C, 150 W, 30 min) offers a benchmark for scalable production. - Structural Precision: The specific 4-pyridyl substitution is critical for target engagement, enabling definitive SAR studies without generic variability.

Molecular Formula C9H10N2O2
Molecular Weight 178.191
CAS No. 2089256-04-0
Cat. No. B2494297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
CAS2089256-04-0
Molecular FormulaC9H10N2O2
Molecular Weight178.191
Structural Identifiers
SMILESCC(C(=O)C1=CC=NC=C1)C(=O)N
InChIInChI=1S/C9H10N2O2/c1-6(9(10)13)8(12)7-2-4-11-5-3-7/h2-6H,1H3,(H2,10,13)
InChIKeyCJPUAIIYKHEZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide Profile & Procurement


2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide (CAS 2089256-04-0) is a heteroaryl 3-oxo-propanamide derivative with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol [1]. Characterized by a pyridine ring attached to a propanamide moiety containing a methyl group and a ketone functional group, this compound serves as a versatile synthetic intermediate and has been identified as a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [2][3].

Non-Substitutability of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide


Despite sharing a common heteroaryl propanamide scaffold, 2-methyl-3-oxo-3-(pyridin-4-yl)propanamide exhibits a unique combination of structural features that drive its specific biological activity and synthetic utility. The presence of the pyridine ring imparts distinct electronic and steric properties that can dramatically alter target binding kinetics . Substitution with other heterocycles (e.g., pyridin-2-yl, pyrimidinyl) or modification of the methyl group on the propanamide chain often leads to significant shifts in potency against 15-PGDH or other therapeutic targets, as demonstrated in structure-activity relationship (SAR) studies of related inhibitors [1]. The specific 4-pyridyl substitution pattern is critical for optimal interaction with the enzyme's active site, making generic substitution unreliable without quantitative comparative data [2].

2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide Quantitative Evidence


15-PGDH Inhibitory Potency vs. Analogs

In a recombinant human 15-PGDH enzyme assay, 2-methyl-3-oxo-3-(pyridin-4-yl)propanamide (reported as 'compound 3') demonstrated an IC₅₀ of 8 nM [1]. This is a significant improvement over the previously reported lead compound from the same series, which exhibited an IC₅₀ of approximately 20 nM in a comparable assay format [1]. This head-to-head comparison within the same study demonstrates a 2.5-fold enhancement in potency, establishing this specific compound as a more effective 15-PGDH inhibitor.

15-PGDH Inhibition Medicinal Chemistry Prostaglandin Metabolism

15-PGDH Potency Across Patented Compounds

Analysis of public patent data reveals that 2-methyl-3-oxo-3-(pyridin-4-yl)propanamide (implicated as a key intermediate or active compound in US9789116 and US10869871) is part of a series where optimized derivatives achieve IC₅₀ values as low as 2.30 nM against recombinant human 15-PGDH [1]. In contrast, a related compound from the same patent family (represented by BindingDB entry BDBM347359) shows an IC₅₀ of 2.74 nM in an equivalent assay [2]. This cross-study comparison demonstrates that the 2-methyl-3-oxo-3-(pyridin-4-yl)propanamide scaffold serves as a platform for achieving ultra-potent 15-PGDH inhibition, with the potential to surpass other related scaffolds in potency.

15-PGDH Inhibition Patent Analysis Drug Discovery

Kinase Binding Affinity of Pyridin-4-yl Propanamides

A related series of pyridin-4-yl propanamide derivatives has been evaluated for binding to various kinase targets, demonstrating the scaffold's ability to engage specific enzymes with varying affinities. While 2-methyl-3-oxo-3-(pyridin-4-yl)propanamide itself has not been directly assessed in this specific panel, a close analog (3-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide) exhibits an IC₅₀ of >3,200 nM for Akt1, a relatively weak affinity [1]. This contrasts sharply with the nanomolar potency observed for 15-PGDH inhibition by the target compound. This class-level inference suggests that the pyridin-4-yl propanamide core can be tuned for selectivity, and that the 2-methyl-3-oxo substitution pattern is key to achieving high potency at 15-PGDH, while maintaining a potentially lower affinity for off-target kinases like Akt1.

Kinase Inhibition Binding Affinity Medicinal Chemistry

Synthetic Efficiency: One-Step vs. Multi-Step Synthesis of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide

A synthetic route for 2-methyl-3-oxo-3-(pyridin-4-yl)propanamide (compound 3) has been described in the literature. An initial multi-step proposal involved three steps (a-c) to obtain intermediate 3a [1]. However, an optimized one-step synthesis was achieved either via step (a) or through a more efficient microwave-assisted step (d) [1]. This optimized procedure (step d) was conducted at 100°C, 150 W, and 250 psi for 30 minutes, representing a significant reduction in reaction time and complexity compared to the initial multi-step approach [1].

Synthetic Methodology Process Chemistry Yield Optimization

2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide Applications


15-PGDH Inhibitor Development & SAR

This compound is an ideal starting point for medicinal chemists developing novel 15-PGDH inhibitors for applications in tissue regeneration, wound healing, and oncology [1]. The availability of potent, nanomolar IC₅₀ data (8 nM) [1] and an optimized one-step synthesis [2] makes it a practical and informative scaffold for SAR exploration. Researchers can use this compound to probe the 15-PGDH active site, understand binding kinetics, and develop next-generation inhibitors with improved selectivity and pharmacokinetic profiles [3].

PGE2 Signaling Probe for Chemical Biology

As a potent inhibitor of 15-PGDH [1], the primary enzyme responsible for PGE2 degradation, 2-methyl-3-oxo-3-(pyridin-4-yl)propanamide serves as a valuable chemical probe to elevate PGE2 levels in cellular and in vivo models [3]. This enables researchers to dissect the role of PGE2 in various physiological and pathological processes, including inflammation, stem cell biology, and cancer progression, without relying on exogenous PGE2 addition.

Scalable Synthesis of Heteroaryl Propanamides

The documented transition from a multi-step to a one-step, microwave-assisted synthesis [2] provides a valuable case study for process chemists aiming to improve the efficiency of heteroaryl propanamide production. The optimized conditions (100°C, 150 W, 250 psi, 30 min) offer a tangible benchmark for developing scalable, high-yielding routes for this and related compounds, reducing manufacturing costs and time for potential clinical candidates.

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